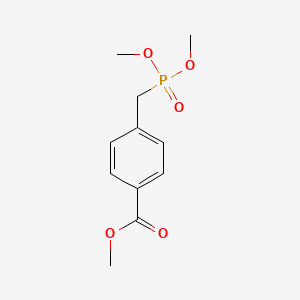
4-(Dimethoxy-phosphorylmethyl)-benzoic acid methyl ester
Descripción general
Descripción
4-(Dimethoxy-phosphorylmethyl)-benzoic acid methyl ester is a phosphorus-containing compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of a dimethoxy-phosphorylmethyl group attached to a benzoic acid methyl ester moiety, which imparts distinct reactivity and functionality.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimethoxy-phosphorylmethyl)-benzoic acid methyl ester typically involves the reaction of 4-(hydroxymethyl)benzoic acid methyl ester with dimethyl phosphite under suitable conditions. The reaction is often catalyzed by a base such as triethylamine and carried out in an inert atmosphere to prevent oxidation. The reaction proceeds via the formation of a phosphonate ester intermediate, which is subsequently converted to the desired product through a series of purification steps.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography and crystallization to ensure high-quality product.
Análisis De Reacciones Químicas
Types of Reactions
4-(Dimethoxy-phosphorylmethyl)-benzoic acid methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids or phosphonates.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The dimethoxy-phosphorylmethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions include phosphonic acids, reduced alcohol derivatives, and various substituted phosphonate esters, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
4-(Dimethoxy-phosphorylmethyl)-benzoic acid methyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex phosphorus-containing compounds and polymers.
Biology: The compound’s derivatives are studied for their potential as enzyme inhibitors or as probes for studying biological phosphorus metabolism.
Medicine: Research is ongoing into its potential use in drug development, particularly for its ability to interact with biological targets involving phosphorus.
Industry: It is utilized in the production of flame retardants, plasticizers, and other specialty chemicals due to its unique reactivity and stability.
Mecanismo De Acción
The mechanism by which 4-(Dimethoxy-phosphorylmethyl)-benzoic acid methyl ester exerts its effects is primarily through its ability to interact with various molecular targets. The dimethoxy-phosphorylmethyl group can form strong bonds with metal ions, proteins, and other biomolecules, influencing their function and activity. This interaction is often mediated through the formation of coordination complexes or covalent bonds, depending on the specific target and conditions.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(Hydroxymethyl)-benzoic acid methyl ester
- Dimethyl phosphite
- 4-(Dimethoxy-phosphorylmethyl)-benzyl alcohol
Uniqueness
4-(Dimethoxy-phosphorylmethyl)-benzoic acid methyl ester is unique due to the presence of both a benzoic acid methyl ester moiety and a dimethoxy-phosphorylmethyl group This combination imparts distinct chemical properties, such as enhanced reactivity towards nucleophiles and the ability to form stable coordination complexes
Propiedades
IUPAC Name |
methyl 4-(dimethoxyphosphorylmethyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15O5P/c1-14-11(12)10-6-4-9(5-7-10)8-17(13,15-2)16-3/h4-7H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGTOJTIOIGZJBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CP(=O)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15O5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80445132 | |
| Record name | methyl 4-[(dimethoxyphosphoryl)methyl]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80445132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78022-19-2 | |
| Record name | methyl 4-[(dimethoxyphosphoryl)methyl]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80445132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
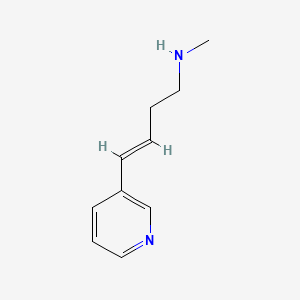

![[[2-(2,4-Dinitrophenyl)cyclohexylidene]amino] methanesulfonate](/img/structure/B1366469.png)
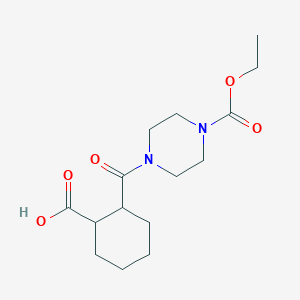
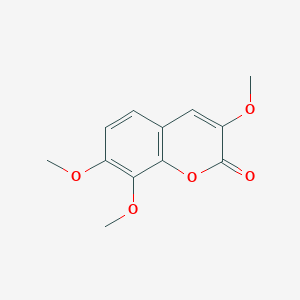
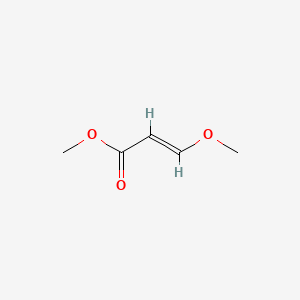
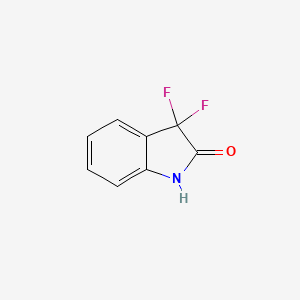
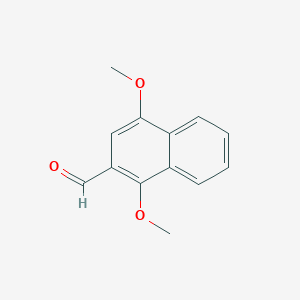


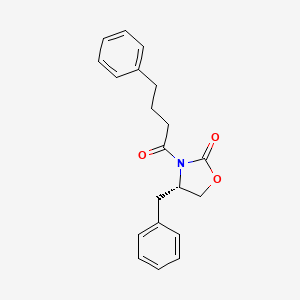
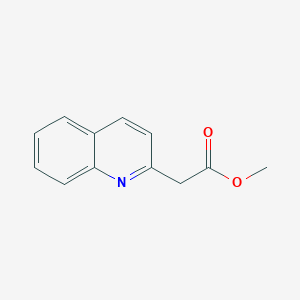
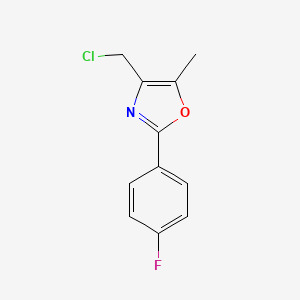
![1-(1,4-Dioxaspiro[4.5]decan-8-yl)-4-phenylpiperazine](/img/structure/B1366497.png)
